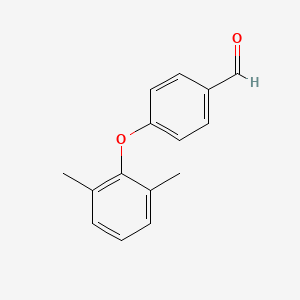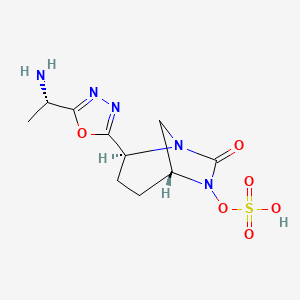
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two methyl groups attached at the 2nd and 7th positions of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and chemical biology .
Métodos De Preparación
The synthesis of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and reduction steps . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the development of drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in the design of synthetic receptors and molecular probes.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and cell division . This inhibition leads to the disruption of DNA processes, making it effective against cancer cells. The compound’s ability to intercalate with DNA segments further enhances its anticancer activity .
Comparación Con Compuestos Similares
2,7-Dimethyl-1,2-dihydro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
2,7-Dimethyl-1,8-naphthyridine: Similar in structure but lacks the dihydro component, which affects its reactivity and applications.
2,7-Diamino-1,8-naphthyridine: Contains amino groups instead of methyl groups, leading to different biological activities and uses.
4-Hydroxy-2,7-dimethyl-1,8-naphthyridine:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,7-dimethyl-1,2-dihydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H12N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
WFVFFPBIIIKUAR-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=C(N1)N=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)



![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)


